3-Methoxymethacrylic acid chloride
Description
3-Methoxymethacrylic acid chloride is a chlorinated derivative of methacrylic acid, characterized by a methoxy (-OCH₃) substituent at the third carbon position and a reactive acyl chloride (-COCl) group. Such compounds are typically used in organic synthesis, polymer chemistry, and pharmaceutical applications due to their reactivity and ability to form esters or amides .
Properties
Molecular Formula |
C5H7ClO2 |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
3-methoxy-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3 |
InChI Key |
JQWNCTPZTFWJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methoxyacetyl Chloride
Molecular Formula : C₃H₅ClO₂
Molecular Weight : 108.52 g/mol
Physical State : Liquid
Boiling Point : 112°C
Density : 1.87 g/cm³ (20°C)
Reactivity : Hydrolyzes readily in water and alcohols, forming 2-methoxyacetic acid.
Applications : Used to synthesize agrochemicals (e.g., febantel) and pharmaceuticals (e.g., metalaxyl). Its lower molecular weight and high reactivity make it suitable for small-molecule derivatization .
2-Methoxyethoxymethyl Chloride (MEM Chloride)
Molecular Formula: C₄H₉ClO₂ Molecular Weight: 124.57 g/mol Physical State: Liquid (assumed) Reactivity: Functions as a protecting group in organic synthesis, particularly for alcohols and amines. Limited hydrolysis data are available. Applications: Valued in peptide and carbohydrate chemistry for temporary protection of functional groups .
Methacrylic Acid Copolymers
Example: Methacrylic Acid and Methyl Methacrylate Copolymer (Type A) Composition: 1:1 ratio of methacrylic acid to methyl methacrylate units. Physical State: Solid polymer Applications: Used in enteric coatings for tablets due to pH-dependent solubility. Labeling requirements emphasize specifying monomer ratios and surfactants .
Methenamine 3-Chloroallylochloride
Hazards: Requires stringent first-aid measures for eye, skin, or ingestion exposure .
Comparative Analysis Table
Key Research Findings and Trends
- Reactivity Differences : Chloro-methoxy compounds like 2-methoxyacetyl chloride exhibit higher hydrolysis rates compared to polymeric methacrylic acid derivatives, which prioritize controlled release in drug delivery .
- Safety Profiles : MEM chloride and Methenamine 3-chloroallylochloride require strict handling protocols due to toxicity, whereas methacrylic acid copolymers are generally safer in formulated products .
- Industrial Relevance : Methacrylic acid derivatives dominate pharmaceutical applications, while smaller chloro-methoxy compounds are leveraged in agrochemical and fine chemical synthesis .
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